ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
CAS No.: 175203-82-4
Cat. No.: VC20918794
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175203-82-4 |
|---|---|
| Molecular Formula | C12H10F3NO3 |
| Molecular Weight | 273.21 g/mol |
| IUPAC Name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 |
| Standard InChI Key | LLGKTDNPBIFJKJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F |
Introduction
Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound belonging to the indole derivative class, known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethoxy group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid functional group located at the 2-position distinguishes this compound from others in its class.
Synthesis Methods
The synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate typically involves several key steps:
-
Preparation of Indole Core:
-
The synthesis begins with preparing the indole core, which can be achieved through methods like Fischer or Bartoli indole synthesis.
-
-
Introduction of Trifluoromethoxy Group:
-
The trifluoromethoxy group is introduced using appropriate reagents such as perfluorobromomethane in conjunction with sodium hydride.
-
-
Esterification:
-
The final step involves esterifying the carboxylic acid group with ethanol to form the ethyl ester.
-
| Step | Description | Reagents/Conditions |
|---|---|---|
| Preparation of Indole Core | Use Fischer or Bartoli method | Various starting materials |
| Introduction of Trifluoromethoxy Group | Use perfluorobromomethane and sodium hydride | Perfluorobromomethane, NaH |
| Esterification | React with ethanol under acidic conditions (e.g., HCl) or using catalysts like sulfuric acid |
Biological Activity and Potential Applications
Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate exhibits potential for various biological applications due to its unique structural features:
Mechanism of Action:
While specific mechanisms are not well-documented, indoles generally interact with enzymes and receptors by enhancing stability and lipophilicity due to their substituents.
Comparison with Similar Compounds:
Other compounds like ethyl 5-methyl-, methoxy-, or chloroindoles have different substituents that alter their biological activity profiles compared to ethyl 5-(trifluoromethyl)indoles.
Comparison Table:
| Compound Name | Substituent | Unique Properties |
|---|---|---|
| Ethyl 5-Methylindolene | Methyl | Different lipophilicity |
| Ethyl Methoxymethylene | Methoxy | Potentially different bioactivity |
| Ethly Chloroindolene | Chloro | Enhanced reactivity |
A Comprehensive Overview of Ethy... No Corrected Version Below
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume